(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide
Description
(E)-N-(6-Methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide is a synthetic acrylamide derivative featuring a benzothiazole core substituted with a methoxy group at position 6, a 3-nitrophenyl acrylamide moiety, and a pyridin-4-ylmethyl group. The compound’s structure combines electron-withdrawing (nitro) and electron-donating (methoxy) groups, which modulate electronic properties and biological interactions. Its pyridine moiety may enhance solubility and target engagement, making it a candidate for drug development.
Properties
IUPAC Name |
(E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-4-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4S/c1-31-19-6-7-20-21(14-19)32-23(25-20)26(15-17-9-11-24-12-10-17)22(28)8-5-16-3-2-4-18(13-16)27(29)30/h2-14H,15H2,1H3/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMOMIGYCSDHNW-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=NC=C3)C(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=NC=C3)C(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs in Anticancer Research
Table 1: Key Structural Analogs and Their Properties
- Methoxy vs. Pyridine vs. Thiophene: The pyridin-4-ylmethyl group in the target compound may improve solubility and π-π stacking compared to thiophene-containing analogs () .
Solubility and Bioavailability
- Salt Formation: The hydrochloride salt of a morpholinoethyl analog () highlights strategies to improve solubility. The target compound’s pyridine group may inherently enhance aqueous solubility compared to non-polar substituents (e.g., 6h) .
- LogP Considerations : The 3-nitrophenyl and pyridin-4-ylmethyl groups likely lower logP compared to methyl or thiophene analogs, balancing lipophilicity for membrane permeability .
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule can be dissected into three primary components:
- 6-Methoxybenzo[d]thiazol-2-amine : Serves as the benzothiazole backbone.
- 3-(3-Nitrophenyl)acryloyl moiety : Provides the α,β-unsaturated amide linkage.
- Pyridin-4-ylmethyl group : Introduced via alkylation to confer N-substitution.
Two synthetic routes emerge as dominant:
Synthesis of Key Intermediates
Preparation of 6-Methoxybenzo[d]thiazol-2-amine
The benzothiazole core is synthesized via cyclization of 4-methoxyaniline with thiocyanogen bromide, followed by oxidation to yield the 2-amine derivative. Alternative methods involve Ullmann coupling or microwave-assisted thioamide formation, though these are less frequently cited for methoxy-substituted variants.
N-Alkylation with Pyridin-4-ylmethyl Bromide
The introduction of the pyridinylmethyl group is achieved through nucleophilic substitution. 6-Methoxybenzo[d]thiazol-2-amine (1.0 equiv) is treated with pyridin-4-ylmethyl bromide (1.2 equiv) in the presence of Cs₂CO₃ (1.5 equiv) in anhydrous DCM at 25°C for 12 hours. Purification via flash chromatography (SiO₂, ethyl acetate/hexane 3:7) affords N-(pyridin-4-ylmethyl)-6-methoxybenzo[d]thiazol-2-amine in 78–85% yield.
NHC-Catalyzed Oxidative Amidation (Route A)
Reaction Conditions and Optimization
Adapting the methodology of, the N-substituted benzothiazol-2-amine (0.5 mmol) is combined with 3-nitrobenzaldehyde (1.0 mmol), triazolium salt (20 mol%), and oxidant 5 (2.0 equiv) in CH₂Cl₂ under argon. Cs₂CO₃ (1.2 equiv) is added to deprotonate the triazolium precursor, generating the active NHC catalyst. After 12 hours at 25°C, column chromatography (SiO₂, gradient elution with ethyl acetate/hexane) yields the title compound in 65–72% yield.
Table 1: Optimization of NHC-Catalyzed Amidation
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 20 mol% | Maximizes turnover |
| Solvent | CH₂Cl₂ | Enhances solubility |
| Oxidant (5) | 2.0 equiv | Ensures full conversion |
| Temperature | 25°C | Balances rate/selectivity |
Mechanistic Insights
The reaction proceeds via NHC-bound acyl azolium intermediates, as evidenced by control experiments with 2-bromoenal. The oxidant (likely a quinone derivative) facilitates the regeneration of the catalytic species, enabling turnover. Stereoselectivity for the E-isomer arises from conjugation stabilization in the acrylamide product.
Piperidine-Mediated Condensation (Route B)
Reaction Protocol
In a modified Knoevenagel condensation, 3-nitrobenzaldehyde (2.0 mmol) is refluxed with N-(pyridin-4-ylmethyl)-6-methoxybenzo[d]thiazol-2-amine (1.0 mmol) in ethanol containing piperidine (1 drop) for 1 hour. The precipitated product is filtered and recrystallized from EtOH/DMF (5:1), yielding the acrylamide in 70–80% yield.
Table 2: Comparative Analysis of Synthetic Routes
| Parameter | Route A (NHC) | Route B (Piperidine) |
|---|---|---|
| Yield | 65–72% | 70–80% |
| Reaction Time | 12 hours | 1 hour |
| Stereoselectivity | >99% E | >95% E |
| Purification | Column chromatography | Recrystallization |
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (d, J = 4.8 Hz, 2H, pyridine-H), 8.25 (s, 1H, nitrophenyl-H), 7.92–7.85 (m, 4H, aryl-H), 6.98 (d, J = 15.6 Hz, 1H, CH=CO), 6.45 (d, J = 15.6 Hz, 1H, CH=CO), 5.12 (s, 2H, N-CH₂-pyridine), 3.87 (s, 3H, OCH₃).
- HRMS (ESI+) : m/z calcd for C₂₃H₁₈N₄O₄S [M+H]⁺: 447.1125; found: 447.1128.
Challenges and Practical Considerations
- Stereochemical Control : Both routes favor E-isomer formation due to conjugation, but trace Z-isomers (<1%) are detected via HPLC.
- Nitrophenyl Handling : 3-Nitrobenzaldehyde requires storage in amber vials to prevent photodegradation.
- Purification : Silica gel chromatography effectively removes unreacted aldehyde, while recrystallization minimizes residual piperidine.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
